3-(Ethylthio)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC18224547

Molecular Formula: C6H15NS

Molecular Weight: 133.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15NS |

|---|---|

| Molecular Weight | 133.26 g/mol |

| IUPAC Name | 3-ethylsulfanyl-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C6H15NS/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3 |

| Standard InChI Key | MRGYZULSBYJUAU-UHFFFAOYSA-N |

| Canonical SMILES | CCSCC(C)CN |

Introduction

Chemical Structure and Physicochemical Properties

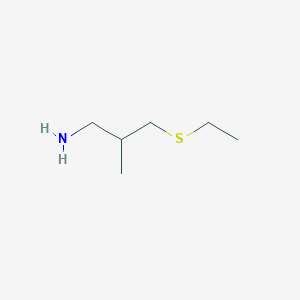

3-(Ethylthio)-2-methylpropan-1-amine (C₆H₁₅NS) features a 2-methylpropan-1-amine backbone modified by an ethylthio group at the third carbon. The molecule’s structure can be represented as:

Key physicochemical properties include:

-

Molecular weight: 133.25 g/mol

-

Polarity: Moderate (due to the amine and thioether groups)

-

Solubility: Likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water.

The ethylthio group introduces steric bulk and electron-rich sulfur, influencing both nucleophilic and electrophilic reactivity .

Synthesis Pathways

Nucleophilic Substitution Reactions

A common route to thioether-containing amines involves nucleophilic displacement of halides or hydroxyl groups. For example, 3-amino-2-methylpropan-1-ol (a structurally related compound) undergoes reactions with thiols in the presence of activating agents . Adapting this approach, 3-(Ethylthio)-2-methylpropan-1-amine could be synthesized via:

Example Reaction Conditions

Data from analogous syntheses provide insight into optimal conditions:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| 3-Amino-2-methylpropanol | SOCl₂, CH₂Cl₂, 0°C → RT | 86% | |

| Sodium hydride, THF | 40°C, 72 hr | 48.5% |

These conditions highlight the importance of temperature control and reagent selection in achieving efficient conversions .

Chemical Reactivity

Amine-Driven Reactions

The primary amine group participates in:

-

Acylation: Formation of amides with acyl chlorides (e.g., 4-fluorobenzoyl chloride) .

-

Schiff base formation: Reaction with carbonyl compounds to generate imines.

Thioether-Specific Reactivity

The ethylthio group can undergo:

-

Oxidation: Conversion to sulfoxides or sulfones under oxidative conditions.

-

Alkylation: Further substitution at the sulfur center.

Comparative Analysis with Analogues

| Compound | Key Differences | Reactivity Profile |

|---|---|---|

| 2-Methylpropan-1-amine | Lacks sulfur functionality | Limited to amine chemistry |

| N-Ethyl-N-methylpropanamine | Tertiary amine structure | Reduced nucleophilicity |

| 3-Amino-2-methylpropan-1-ol | Hydroxyl instead of thioether | Hydrogen-bonding capacity |

The inclusion of sulfur in 3-(Ethylthio)-2-methylpropan-1-amine broadens its reactivity and potential applications compared to non-sulfur analogues .

Research Findings and Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing heterocycles (e.g., oxazoles) . For example:

Material Science

Thioether-containing amines act as ligands in metal-organic frameworks (MOFs), leveraging sulfur’s electron-donating properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume